Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) is an endogenous opioid peptide first isolated from the bovine brain in 1997. [] It belongs to the endomorphin family, which also includes Endomorphin-2. Endomorphin-1 exhibits high selectivity and affinity for the μ-opioid receptor, surpassing all other known endogenous ligands. [, ] Its discovery significantly impacted the understanding of pain modulation and other physiological processes.
Synthesis Analysis
Endomorphin-1 can be synthesized using solid-phase peptide synthesis. [] This method involves sequentially adding amino acids to a growing peptide chain attached to a solid support. Liquid-phase condensation has also been reported as a method for Endomorphin-1 synthesis, involving the coupling of C-terminal and N-terminal dipeptides synthesized separately. []
Chemical Reactions Analysis
Endomorphin-1 undergoes enzymatic degradation in vivo, primarily through the action of actinonin-sensitive peptidases. [] This process involves the cleavage of peptide bonds, leading to the formation of smaller peptide fragments. Both N- and C-terminal truncation significantly reduce its opioid receptor binding potency and abolish its biological activity. []
Applications
Endomorphin-1 has been extensively studied for its analgesic properties. [, , , , , , ] It has shown effectiveness in various pain models, including the tail-flick test, hot-plate test, paw-withdrawal test, and models of acute and inflammatory pain. [, , , , , , ] Intrathecal administration of Endomorphin-1 has demonstrated analgesic effects, suggesting its potential in spinal pain management. [, , ] Further research has explored its role in modulating motor behavior, [] influencing energy balance by stimulating oxygen consumption, [, ] and modulating immune responses. [, ] Studies have also investigated its potential in improving scopolamine-induced memory impairment, [] modulating lordosis behavior, [] and mediating the effects of conditioned defeat in hamsters. [] Additionally, research suggests that Endomorphin-1 may play a role in cardiovascular regulation by producing vasodepressor responses. []
Future Directions
Examining the potential interactions of Endomorphin-1 with other endogenous ligands involved in pain modulation, such as agmatine and adenosine, to develop multi-targeted therapeutic strategies. []
Investigating the potential of utilizing nanotechnology to overcome the blood-brain barrier and enhance the delivery of Endomorphin-1 to the brain. []
Related Compounds
Endomorphin-2
Compound Description: Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) is an endogenous opioid peptide like Endomorphin-1, exhibiting high selectivity for μ-opioid receptors. It induces potent analgesic effects, although its potency and duration of action may differ from Endomorphin-1 depending on the administration route and experimental model. Research suggests Endomorphin-2's antinociceptive effects might involve additional mechanisms beyond μ-opioid receptor activation, such as the release of dynorphin A (1-17) and subsequent activation of κ-opioid receptors. [ [, , , , , , , , , , , , , , , , ] ]
Compound Description: DAMGO is a synthetic, highly potent and selective μ-opioid receptor agonist. It is frequently used in research as a pharmacological tool to investigate μ-opioid receptor-mediated signaling pathways and pharmacological effects. [ [, , , , , , , , , , , , ] ]
Compound Description: CTOP is a highly selective μ-opioid receptor antagonist, frequently employed in research to block μ-opioid receptor activation. [ [, , , , , ] ]
Relevance: CTOP's role in blocking Endomorphin-1's effects confirms the peptide's action on μ-opioid receptors. Studies utilize CTOP to differentiate Endomorphin-1's effects from those mediated by other opioid receptor subtypes. [ [, , , , , ] ]
β-Funaltrexamine
Compound Description: β-Funaltrexamine is a selective μ-opioid receptor antagonist, commonly used in research to block μ-opioid receptor activation and investigate the role of μ-opioid receptors in various physiological and behavioral processes. [ [, , , , , , ] ]
Relevance: β-Funaltrexamine's ability to antagonize Endomorphin-1's effects, like antinociception or influence on memory, strengthens the evidence for Endomorphin-1's action on μ-opioid receptors. [ [, , , , , , ] ]
Naloxone
Compound Description: Naloxone is a non-selective opioid receptor antagonist, widely used clinically to reverse opioid overdose. It blocks μ-, δ-, and κ-opioid receptors with varying affinities. [ [, , , , , , , , , , ] ]
Dynorphin A (1-17)
Compound Description: Dynorphin A (1-17) is an endogenous opioid peptide with high affinity for κ-opioid receptors. It is involved in various physiological processes, including pain modulation, stress response, and reward. [ [, , , , ] ]
Relevance: Research suggests that Endomorphin-2, but not Endomorphin-1, might indirectly activate κ-opioid receptors by stimulating the release of Dynorphin A (1-17). This difference highlights potential divergent signaling pathways downstream of Endomorphin-1 and -2 activation of μ-opioid receptors. [ [, , , , ] ]
Naloxonazine
Compound Description: Naloxonazine is a selective μ1-opioid receptor antagonist. It is a valuable tool in research to differentiate the roles of μ1-opioid receptors from other opioid receptor subtypes, particularly in pain perception and reward pathways. [ [, , , , ] ]
Relevance: Studies using Naloxonazine suggest a potential role for μ1-opioid receptors in mediating the effects of Endomorphin-1 and -2. Naloxonazine's ability to attenuate the antinociceptive and behavioral effects of endomorphins implies their interaction with μ1-opioid receptors, highlighting the importance of this receptor subtype in mediating the effects of these endogenous peptides. [ [, , , , ] ]
Morphine
Compound Description: Morphine is a potent opioid analgesic widely used clinically for pain management. It primarily acts on μ-opioid receptors. [ [, , , , , , ] ]
Relevance: Morphine serves as a reference compound in many studies investigating Endomorphin-1's antinociceptive properties. While both compounds target μ-opioid receptors, their binding affinities, efficacies, and pharmacological profiles may differ. [ [, , , , , , ] ]
Nociceptin (Orphanin FQ)
Compound Description: Nociceptin, also known as Orphanin FQ, is a neuropeptide acting on the nociceptin receptor (NOP). It plays a role in pain modulation, stress response, and reward, often exhibiting opposing effects to those of classical opioids. [ [, , ] ]
Relevance: Research suggests a complex interaction between nociceptin and Endomorphin-1 in pain modulation. While the exact mechanisms remain unclear, studies indicate that nociceptin can modulate Endomorphin-1's antinociceptive effects at both spinal and supraspinal levels. [ [, , ] ]
Compound Description: These are synthetic analogs of Endomorphin-1 and -2, respectively, where the L-proline residue at position 2 is replaced with D-proline. This modification can affect their binding affinity, selectivity, and efficacy at opioid receptors. [ [, ] ]
Relevance: These analogs are valuable tools for dissecting the specific pharmacological profiles of Endomorphin-1 and -2. Research utilizing these analogs, particularly d-Pro2-Tyr-W-MIF-1, suggests the existence of distinct μ-opioid receptor subtypes, with different affinities and selectivities for various agonists and antagonists. [ [, ] ]
Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2)
Compound Description: Tyr-W-MIF-1 is a tetrapeptide opioid agonist with high affinity for μ-opioid receptors, particularly the proposed μ2 subtype. It exhibits potent analgesic effects. [ [] ]
Relevance: Tyr-W-MIF-1 is a valuable tool for investigating μ-opioid receptor subtypes and their roles in pain modulation. Its distinct pharmacological profile compared to Endomorphin-1, especially its sensitivity to specific antagonists like d-Pro2-Tyr-W-MIF-1, supports the existence of μ-opioid receptor heterogeneity. [ [] ]
β-Casomorphin
Compound Description: β-Casomorphin is an opioid peptide derived from the digestion of casein, a milk protein. It exhibits affinity for μ-opioid receptors and is implicated in various physiological effects. [ [] ]
Relevance: Studies using β-Casomorphin, alongside Endomorphin-1 and morphine, highlight the potential for diverse molecular forms of the μ-opioid receptor that mediate the antinociceptive effects of different opioid agonists. [ [] ]
Compound Description: 3H-DAMGO is a radiolabeled form of the potent and selective μ-opioid receptor agonist, DAMGO. It is a valuable tool for studying μ-opioid receptor binding, distribution, and function. [ [, , ] ]
Relevance: Research utilizes 3H-DAMGO in binding assays to characterize the affinity and selectivity of Endomorphin-1 for μ-opioid receptors, confirming its high affinity and selectivity for this receptor subtype. [ [, , ] ]
125I-Endomorphin-1 and 125I-Endomorphin-2
Compound Description: These are radiolabeled forms of Endomorphin-1 and Endomorphin-2, respectively, used in research to study the distribution, binding properties, and pharmacological effects of these endogenous opioids. [ [] ]
Relevance: These radiolabeled peptides are crucial for mapping the distribution of endomorphin binding sites in the brain, confirming their localization in areas rich in μ-opioid receptors. They also aid in characterizing the binding properties of endomorphins to their receptors. [ [] ]
[3H]Endomorphin-1
Compound Description: [3H]Endomorphin-1 is a radiolabeled form of Endomorphin-1, used in research to investigate its binding properties and identify potential novel binding sites. [ [] ]
Relevance: [3H]Endomorphin-1 binding studies have revealed the presence of a second, naloxone-insensitive binding site in rat brain membranes, suggesting that Endomorphin-1 might exert some of its effects through non-opioid mechanisms. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
EMD 638683 is an inhibitor of serum- and glucocorticoid-regulated kinase 1 (SGK1) that inhibits SGK1 by 85% when used at a concentration of 1 µM. It is greater than 27-fold selective for SGK1 over a panel of 11 kinases but does inhibit SGK2, SGK3, PRK2, and MSK1 by greater than 50% at 1 µM. EMD 638683 inhibits phosphorylation of the SGK1 target NDRG1 in HeLa cells (IC50 = 3.35 µM). It increases radiation-induced apoptosis of Caco-2 colon carcinoma cells when used at a concentration of 50 µM. Dietary administration of EMD 638683 (600 mg/kg) reduces the number of tumors in a mouse model of chemical carcinogenesis. It prevents fructose and saline consumption-induced increases in systolic blood pressure in mice. EMD 638683 decreases body weight, fasting blood glucose and hemoglobin A1c (HbA1C) levels, and food intake in db/db diabetic mice. It also reduces angiotensin II-induced collagen deposition and cardiac fibrosis in mice. EMD638683 is a potent inhibitor of SGK1 with an IC50 value of 3 μM. EMD638683 treatment significantly augmented the radiation-induced decrease of forward scatter, increase of phosphatidylserine exposure, decrease of mitochondrial potential, increase of caspase 3 activity, increase of DNA fragmentation and increase of late apoptosis. EMD638683 promotes radiation-induced suicidal death of colon tumor cells in vitro and decreases the number of colonic tumors following chemical carcinogenesis in vivo.
Emericellin is a xanthone that is xanthen-9-one bearing hydroxymethyl, 3,3-dimethylallyloxy, methyl, 3,3-dimethylallyl and hydroxy groups at positions 1, 2, 3, 5 and 8 respectively. A secondary metabolite produced by Aspergillus nidulans. It has a role as a metabolite. It is a member of xanthones, an aromatic ether and a member of phenols.
Emedastine is a histamine H1 receptor antagonist (Ki = 1.3 nM). It is selective for histamine H1 over H2 and H3 receptors (Kis = 49 and 12.43 µM, respectively), as well as α1-, α2-, and β1-adrenergic and dopamine D1 and D2 receptors, and the serotonin (5-HT) receptor subtypes 5-HT1 and 5-HT2 at 10 µM. Emedastine inhibits histamine-induced phosphoinositide turnover and intracellular calcium mobilization in primary human conjunctival epithelial cells (HCECs; IC50s = 1.6 and 2.9 nM, respectively). It also inhibits histamine-stimulated secretion of IL-6, IL-8, and GM-CSF by primary HCECs (IC50s = 2.23, 3.42, and 1.50 nM, respectively). Ocular application of emedastine prior to histamine challenge inhibits vascular permeability in guinea pigs. Formulations containing emedastine have been used in the treatment of allergic conjunctivitis. Emedastine Difumarate is the difumarate salt form of emedastine, a second generation, selective histamine H1 receptor antagonist with anti-allergic activity. Emedastine reversibly and competitively blocks histamine by binding to H1 receptors, thus blocking its downstream activity. As a result, this agent interferes with mediator release from mast cells either by inhibiting calcium ion influx across mast cell/basophil plasma membrane or by inhibiting intracellular calcium ion release within the cells. In addition, emedastine may also inhibit the late-phase allergic reaction mediated through leukotrienes or prostaglandins, or by producing an anti-platelet activating factor effect. Upon ocular administration, emedastine causes a dose-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva. Emedastine does not affect adrenergic, dopamine, or serotonin receptors.
Emeramide is an antioxidant heavy metal chelator. It prevents methylmercury-induced glutathione (GSH) loss, and cytotoxicity to, isolated mouse aortic endothelial cells when used at a concentration of 50 µM. Emeramide (50 µM) also prevents reactive oxygen species (ROS) production and cytotoxicity induced by bleomycin in primary bovine pulmonary artery endothelial cells. It increases survival of rats in a model of mercury chloride-induced toxicity when administered at a dose of 2 mg/kg. Emeramide, also known as NBMI, BDTH2 or N,N'-Bis(2-mercaptoethyl)isophthalamide, is a mercury/heavy metal chelator. Emeramide molecule consists of two thiol groups and linked via a pair of amide groups. NBMI can be used to chelate heavy metals like lead, cadmium, copper, manganese, zinc, iron, and mercury from ground water, coal tailings, gold ore, waste water of battery-recycling plants, and contaminated soil.
Emetine is a pyridoisoquinoline comprising emetam having methoxy substituents at the 6'-, 7'-, 10- and 11-positions. It is an antiprotozoal agent and emetic. It inhibits SARS-CoV2, Zika and Ebola virus replication and displays antimalarial, antineoplastic and antiamoebic properties. It has a role as an antiprotozoal drug, a plant metabolite, an antiviral agent, an emetic, a protein synthesis inhibitor, an antimalarial, an antineoplastic agent, an autophagy inhibitor, an antiinfective agent, an expectorant and an anticoronaviral agent. It is a pyridoisoquinoline and an isoquinoline alkaloid. It derives from a cephaeline. It is a conjugate base of an emetine(2+). It derives from a hydride of an emetan. Emetine Hydrochloride is the chloride salt of a white crystalline bitter alkaloid isolated from the root of the plant Psychotria Ipecacuanha (ipecac root) and other plants with antiemetic and anthelminthic properties. Emetine inhibits protein synthesis in eukaryotic (but not prokaryotic) cells by irreversibly blocking ribosome movement along the mRNA strand and inhibits DNA replication in the early S phase of the cell cycle. (NCI04) The principal alkaloid of ipecac, from the ground roots of Uragoga (or Cephaelis) ipecacuanha or U. acuminata, of the Rubiaceae. It is used as an amebicide in many different preparations and may cause serious cardiac, hepatic, or renal damage and violent diarrhea and vomiting. Emetine inhibits protein synthesis in EUKARYOTIC CELLS but not PROKARYOTIC CELLS.
Emicerfont, also known as GW876008, is a CRF-1 antagonist. Emicerfont blocks the CRH-1 receptor, and so reduces ACTH release. It has been investigated for the treatment of irritable bowel syndrome and alcoholism, and while it was not effective enough to be adopted for medical use in these applications, it continues to be used for research, as the role of the CRH-ACTH system in IBS remains poorly understood.
Emetine dihydrochloride hydrate is a hydrate that is the monohydrate of the dihydrochloride salt of emetine. It has a role as an antimalarial, an antineoplastic agent, an antiprotozoal drug, an antiviral agent, an autophagy inhibitor, an emetic, a protein synthesis inhibitor and an anticoronaviral agent. It is a hydrate and a hydrochloride. It contains an emetine dihydrochloride.
Emetine dihydrochloride analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. Emetine dihydrochloride is the dihydrochloride salt of emetine. It has a role as an antiprotozoal drug, an antiviral agent, an antineoplastic agent, an antimalarial, an autophagy inhibitor, an emetic, a protein synthesis inhibitor and an anticoronaviral agent. It contains an emetine(2+). Emetine Hydrochloride is the chloride salt of a white crystalline bitter alkaloid isolated from the root of the plant Psychotria Ipecacuanha (ipecac root) and other plants with antiemetic and anthelminthic properties. Emetine inhibits protein synthesis in eukaryotic (but not prokaryotic) cells by irreversibly blocking ribosome movement along the mRNA strand and inhibits DNA replication in the early S phase of the cell cycle. (NCI04) Clusters of needles after drying at 221°F. Turns yellow on exposure to light or heat. An injectable form of emetine, an anti amebic. Emetine is the active ingredient of ipecac. (EPA, 1998)